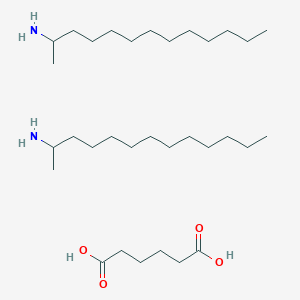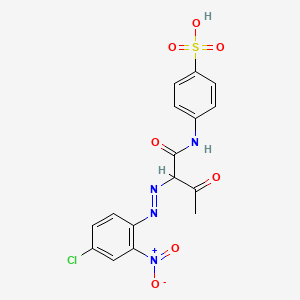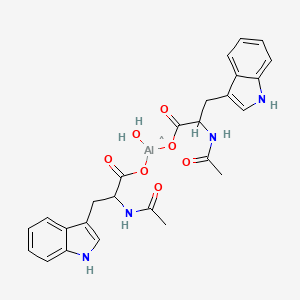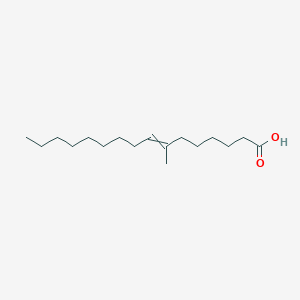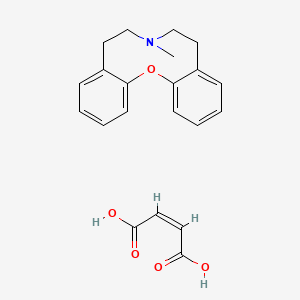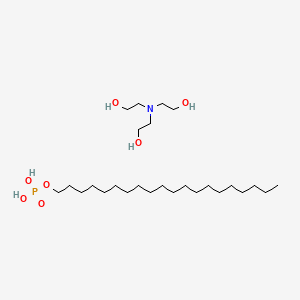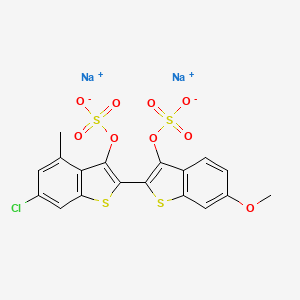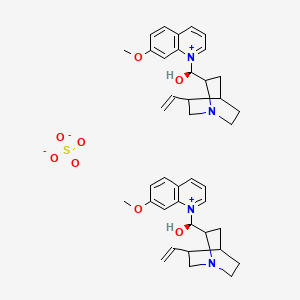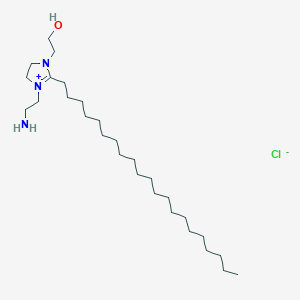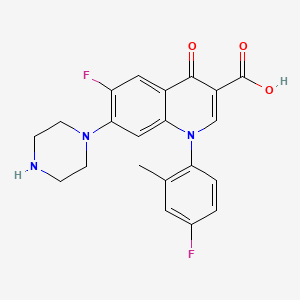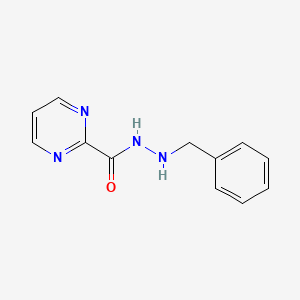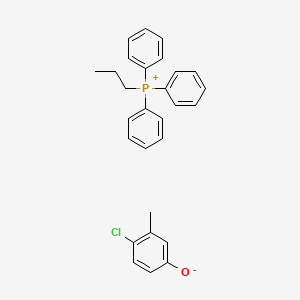
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium is a compound that combines the properties of 4-chloro-3-methylphenol and triphenyl(propyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of 4-chloro-3-methylphenol with triphenyl(propyl)phosphonium chloride. The reaction is carried out in an organic solvent such as acetonitrile, under controlled temperature and pressure conditions . The reaction may also involve the use of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into phenolic derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, phenolic derivatives, and substituted phenols, depending on the type of reaction and reagents used .
Scientific Research Applications
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-chloro-3,5-dimethylphenol
- Triphenylmethylphosphonium chloride
- 4-chloro-2-methylphenol
Uniqueness
Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a compound of significant interest in scientific research and industrial applications .
Properties
CAS No. |
94231-06-8 |
|---|---|
Molecular Formula |
C28H28ClOP |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C7H7ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-5-4-6(9)2-3-7(5)8/h3-17H,2,18H2,1H3;2-4,9H,1H3/q+1;/p-1 |
InChI Key |
XLCMBUXEQUZGPK-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C=CC(=C1)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



